molecular formula C9H17NO2 B1425736 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane CAS No. 1488303-26-9

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane

Cat. No. B1425736
CAS RN: 1488303-26-9
M. Wt: 171.24 g/mol
InChI Key: CDYCWZNLDCNPTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

The molecular weight of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane is 171.24 g/mol. Additional physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

The compound "7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane" is part of a broader category of chemical compounds utilized in various scientific research applications. While the specific compound was not directly found in the reviewed literature, insights from closely related compounds, such as azaspirodecanediones and their applications, offer valuable context. These related compounds have been extensively studied for their unique properties and potential in therapeutic, material science, and environmental applications.

Therapeutic Applications

Azaspirodecanediones, a category closely related to the compound of interest, have been highlighted for their significant role in therapeutic applications. For instance, buspirone, a member of the azaspirodecanedione group, has been researched for its anxiolytic properties. It is noteworthy for being nonaddictive, lacking synergism with alcohol, not impairing driving-related skills, and effectively treating anxiety, potentially representing a breakthrough in anxiolytic drug development (Goldberg, 1984).

Material Science and Coatings

The exploration of epoxy polymers and composites, including those potentially related to "7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane," underscores their importance in developing anticorrosive coatings for carbon steel in marine environments. These polymers, characterized by their resistance to harsh conditions, are crucial in extending the lifespan and durability of materials exposed to corrosive agents (Hsissou, 2021).

Environmental Science

In environmental science, the degradation of certain ether compounds in the subsurface has been a focus, relevant to understanding the fate of pollutants. Studies on methyl tert-butyl ether (MTBE) and its degradation, involving compounds like tert-butyl alcohol (TBA), offer insights into biodegradation processes under various redox conditions, indicating the potential environmental impact and remediation strategies for related compounds (Schmidt et al., 2004).

Safety and Hazards

While specific safety and hazard information for 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane is not available, similar compounds like 7-methyl-2,6-dioxa-9-azaspiro[4.5]decane have been classified with hazard statements H302, H315, H318, and H335 . These indicate potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

7-ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-8-5-10-6-9(12-8)3-4-11-7-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYCWZNLDCNPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC2(O1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 2
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 3
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
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7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 5
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 6
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane

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